molecular formula C₁₄H₁₆D₅NO₃ B1153119 N-Boc-L-phenylalaninol-d5

N-Boc-L-phenylalaninol-d5

Cat. No.: B1153119
M. Wt: 256.35
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-L-phenylalaninol-d5 (CAS: 121695-40-7) is a deuterated derivative of L-phenylalanine, where five hydrogen atoms on the phenyl ring are replaced with deuterium (D5 labeling). The compound is protected by a tert-butoxycarbonyl (Boc) group at the amine position, making it a critical intermediate in peptide synthesis and isotopic labeling studies. Its molecular formula is C₁₄H₁₄D₅NO₄, with a molecular weight of 270.34 g/mol .

Properties

Molecular Formula

C₁₄H₁₆D₅NO₃

Molecular Weight

256.35

Synonyms

N-[(1S)-1-(Hydroxymethyl)-2-phenylethyl]carbamic Acid 1,1-Dimethylethyl Ester-d5;  (2S)-N-tert-Butoxycarbonyl-1-hydroxy-3-phenyl-2-propanamine-d5;  (S)-(-)-2-(tert-Butoxycarbonylamino)-3-phenyl-1-propanol-d5;  tert-Butyl [(1S)-1-Benzyl-2-hydroxyethyl]ca

Origin of Product

United States

Comparison with Similar Compounds

Key Characteristics:

  • Deuterium Labeling : Enhances metabolic stability and reduces kinetic isotope effects in tracer studies .
  • Boc Protection : Facilitates selective deprotection during solid-phase peptide synthesis .
  • Applications : Used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) due to its isotopic purity (>98%) .

Comparison with Structural Analogs

The following table and analysis highlight key differences between N-Boc-L-phenylalaninol-d5 and its analogs based on substituents, deuterium content, and applications.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Deuterium CAS Number Key Applications
This compound C₁₄H₁₄D₅NO₄ 270.34 None (deuterated) Yes (5) 121695-40-7 MS/NMR internal standards
N-Boc-4-methyl-L-phenylalanine C₁₅H₂₁NO₄ 279.33 4-methyl No 80102-26-7 Peptide synthesis
N-Boc-L-phenylalanyl-L-phenylalanine C₂₃H₂₈N₂O₅ 412.49 Dipeptide No 13122-90-2 Biochemical assays
D-Phenyl-alanine-N-t-Boc-d5 C₁₄H₁₄D₅NO₄ 270.34 D-enantiomer Yes (5) 1213661-19-8 Chiral studies
N-Boc-4-nitro-L-phenylalanine C₁₄H₁₈N₂O₆ 310.31 4-nitro No - Drug intermediates
N-Boc-5-bromo-2-fluoro-L-phenylalanine C₁₄H₁₇BrFNO₄ 362.19 5-bromo, 2-fluoro No 2015412-89-0 Cross-coupling reactions

Deuterated Analogs

  • D-Phenyl-alanine-N-t-Boc-d5 (CAS: 1213661-19-8): Shares the same molecular formula and deuterium content as this compound but exists as the D-enantiomer. This compound is used in chiral resolution studies and metabolic pathway analysis .
  • L-Phenyl-d5-alanine-N-FMOC (CAS: D-6194): An FMOC-protected variant, preferred in automated peptide synthesis due to its UV-active protecting group .

Halogenated Derivatives

  • N-Boc-5-bromo-2-fluoro-L-phenylalanine (CAS: 2015412-89-0) and N-Boc-3-bromo-5-fluoro-L-phenylalanine (CAS: 1997460-26-0): Bromine and fluorine substituents enable participation in Suzuki-Miyaura cross-coupling reactions, making them valuable in medicinal chemistry for introducing aromatic diversity .

Substituted Phenylalanine Derivatives

  • N-Boc-4-methyl-L-phenylalanine (CAS: 80102-26-7): The methyl group enhances hydrophobicity, improving membrane permeability in drug candidates .
  • N-Boc-4-nitro-L-phenylalanine: The nitro group serves as a precursor for amino groups via reduction, useful in prodrug design .

Dipeptide Analogs

  • N-Boc-L-phenylalanyl-L-phenylalanine (CAS: 13122-90-2): A dipeptide used to study β-sheet formation in amyloid research. Its lack of deuterium limits its utility in isotopic tracing .

Isotopic Labeling

Deuterated compounds like this compound exhibit negligible isotope effects in metabolic studies, making them ideal for pharmacokinetic tracer experiments. For example, deuterium labeling in phenylalanine derivatives reduces hepatic clearance by up to 20% compared to non-deuterated analogs .

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